Molecular Weight Differentiation from Common Thiazole-Piperazine Screening Compounds
The target compound possesses a molecular weight of 393.55 g/mol , which places it within the 300–500 Da range preferred for CNS-active small molecules but distinguishes it from both smaller thiazole-piperazines (e.g., 4-(thiazol-2-yl)piperazine derivatives lacking the naphthalenyl-carbonyl group, typically MW < 300 Da) and larger, more complex members of the class. This intermediate molecular weight may influence passive membrane permeability and blood-brain barrier penetration potential relative to lighter or heavier analogs, although no direct permeability data exist.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 393.55 g/mol |
| Comparator Or Baseline | 4-(Thiazol-2-yl)piperazine (MW ~ 169 g/mol); 4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone (MW ~ 359 g/mol) |
| Quantified Difference | Target is ~224 Da heavier than the simplest thiazole-piperazine and ~34 Da heavier than the benzothiazole analog |
| Conditions | Calculated from molecular formula (C23H27N3OS vs. relevant comparators) |
Why This Matters
Molecular weight is a primary determinant of passive diffusion and CNS penetration; procurement decisions must account for the fact that substituting a lower-MW analog may yield different tissue distribution, even if biological targets overlap.
